1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one
Description
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazinones, which are known for their diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
1-methyl-3-(propan-2-ylamino)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)10-7-8(12)11(3)5-4-9-7/h4-6H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQFZBNROKFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated its potential as a therapeutic agent due to its bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Methiopropamine: Structurally related to methamphetamine, this compound has stimulant properties and is used in research for its effects on the central nervous system.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis. The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which distinguish it from other related compounds.
Biological Activity
1-Methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. The compound's structure features a dihydropyrazinone core, which is characteristic of many bioactive compounds.
The synthesis of this compound typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with propan-2-amine (isopropylamine) under controlled conditions. This reaction can be optimized using various catalysts and temperature settings to enhance yield and purity. The compound can also undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its functionalization and application in biological studies.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways crucial for cellular functions. For instance, similar compounds have shown interactions with enzymes involved in metabolic processes, suggesting that this compound may exhibit analogous behavior.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Potential
The anticancer properties of this compound have also been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that similar dihydropyrazinone derivatives can inhibit tumor cell proliferation by modulating cell cycle regulators and promoting apoptotic pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. These results support its potential as a lead compound in the development of new antimicrobial agents.
Case Study 2: Anticancer Activity
A separate investigation into the anticancer effects of this compound on human breast cancer cells revealed that treatment with varying concentrations led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment, suggesting that this compound may activate intrinsic apoptotic pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key properties and activities:
| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | C10H16N4O2 | 224.26 g/mol | Yes | Yes |
| Methiopropamine | C10H15N | 149.24 g/mol | Moderate | No |
| Aminomethyl propanol | C5H13N | 101.17 g/mol | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
